molecular formula C13H9FO5 B1455136 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid CAS No. 1040348-99-9

5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

Katalognummer: B1455136
CAS-Nummer: 1040348-99-9
Molekulargewicht: 264.2 g/mol
InChI-Schlüssel: SXYSVRFJFOVLDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is a synthetic derivative of the 4-oxo-4H-pyran-2-carboxylic acid scaffold, a structure known for its utility in organic and medicinal chemistry research . This compound is characterized by a benzyl ether moiety at the 5-position, substituted with a fluorine atom to fine-tune its electronic properties and potential bioavailability. As a fluorinated analog, it shares significant structural similarity with compounds like 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS# 1219-33-6) and 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS# 119736-16-2), which are well-established as key intermediates in chemical synthesis . The primary research application of this chemical family is as a crucial building block in the synthesis of complex molecules. Specifically, close structural analogs have been identified as intermediates in the synthesis of active pharmaceutical ingredients, most notably Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor . The presence of both a carboxylic acid and a ketone group on the pyrone ring provides two distinct reactive sites for further chemical modification, making it a versatile precursor for constructing diverse compound libraries or for targeted synthesis. The incorporation of a 4-fluorobenzyl group is a common strategy in drug discovery to modulate a compound's metabolic stability, lipophilicity, and overall receptor binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as similar compounds may exhibit hazards such as skin irritation, serious eye irritation, or toxicity if swallowed . It is recommended to use personal protective equipment and handle the compound in a well-ventilated environment, sealed in dry conditions at room temperature .

Eigenschaften

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO5/c14-9-3-1-8(2-4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYSVRFJFOVLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid typically involves:

  • Formation of the 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid core.
  • Introduction of the 4-fluorobenzyl ether substituent at position 5.
  • Oxidation steps to convert hydroxymethyl or aldehyde groups to the carboxylic acid.

Preparation of the Pyranone Core

The pyranone core, 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, can be synthesized by oxidation of precursors such as 5-hydroxy-2-hydroxymethyl-4-oxo-4H-pyran or related aldehydes.

  • Oxidation Methods :
    • Using silver oxide (Ag2O) as an oxidizing agent to convert aldehyde groups to carboxylic acids.
    • Palladium-catalyzed oxidation in oxygen stream of 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran.
    • Chromic acid (CrO3) oxidation in aqueous media at elevated temperature (60 °C).

These methods yield the 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid intermediate with high purity after crystallization from ethanol.

Esterification and Derivatization (Optional)

In some synthetic routes, the carboxylic acid group is esterified to form methyl or ethyl esters to facilitate purification or further chemical transformations.

  • Esterification Conditions :

    • Treatment with methanol or ethanol in the presence of acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid.
    • Reaction times vary from 1 to 2 hours at room temperature or under reflux.
  • Formation of Acid Chlorides :

    • Conversion of the carboxylic acid to acid chloride using reagents like phosphorus pentachloride (PCl5) at elevated temperatures (around 110 °C) for 1.5 hours.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Oxidation of aldehyde/hydroxymethyl Ag2O, Pd catalyst/O2, or CrO3 in aqueous medium Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
2 Etherification 4-fluorobenzyl chloride, base (NaH, K2CO3), solvent (THF/DMF), molecular sieves Formation of this compound
3 Esterification (optional) Methanol/ethanol, acid catalyst (H2SO4, TsOH) Formation of methyl/ethyl esters
4 Acid chloride formation (optional) PCl5, heat (110 °C) Formation of acid chloride derivative

Research Findings and Optimization Notes

  • The oxidation step is critical and must be carefully controlled to avoid overoxidation or ring degradation.
  • Etherification yields are improved by rigorous exclusion of moisture and use of activated molecular sieves or azeotropic removal of water.
  • The 4-fluorobenzyl substituent enhances lipophilicity and biological activity, making the etherification step essential for functionalization.
  • Crystallization from ethanol or chloroform is effective for purification of both acid and ester forms.

Comparative Data on Oxidation Reagents

Oxidation Agent Reaction Conditions Yield (%) Notes
Ag2O Room temperature, aqueous Moderate Mild, selective oxidation
Pd catalyst + O2 Oxygen stream, ambient to 60 °C High Efficient, environmentally friendly
CrO3 60 °C, aqueous High Strong oxidant, requires careful handling

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorobenzyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to a hydroxyl group.

    Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzaldehyde.

    Reduction: Formation of 5-[(4-fluorobenzyl)oxy]-4-hydroxy-4H-pyran-2-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

The unique structure of 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid allows it to interact with various biological targets, making it a candidate for several applications:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer metabolism or cell proliferation. Its mechanism likely involves binding to specific protein targets, which could lead to the development of novel anticancer therapies.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways relevant to disease states.

Drug Discovery

  • Lead Compound Development : Due to its structural complexity and biological activity, it serves as a lead compound for the synthesis of more potent derivatives aimed at specific therapeutic targets.
  • Pharmacological Investigations : Ongoing research focuses on elucidating its binding affinities and interaction profiles with various receptors and enzymes.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that derivatives of this compound exhibit promising inhibitory effects on cancer cell lines, suggesting potential for development into anticancer drugs.
  • Mechanistic Studies : Investigations into the interaction mechanisms reveal that the compound binds to hydrophobic pockets within target proteins, facilitating effective inhibition.

Wirkmechanismus

The mechanism of action of 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 5

The 5-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Benzyloxy (C₆H₅CH₂O) C₁₃H₁₀O₅ 246.22 Higher lipophilicity; used in antibiotic synthesis.
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid Methoxy (CH₃O) C₇H₆O₅ 170.12 Increased water solubility; simpler synthesis.
5-[(5-Phenoxypentyl)oxy]-4-oxo-4H-chromene-2-carboxylic acid 5-Phenoxypentyloxy (C₆H₅O(CH₂)₅O) C₂₁H₂₀O₆ 368.38 Extended alkyl chain enhances lipophilicity.
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide 4-Fluorobenzyloxy + carboxamide C₂₃H₂₁FN₂O₄ 408.43 Amide modification alters bioavailability.
Key Observations:
  • Lipophilicity : Fluorinated and benzyloxy derivatives exhibit higher logP values compared to methoxy analogs, impacting membrane permeability .
  • Synthetic Complexity : Fluorinated derivatives require specialized reagents (e.g., 4-fluorobenzyl bromide) for alkylation, as seen in . Methoxy analogs are synthesized via simpler oxidation routes .
  • Biological Activity : Benzyloxy and fluorinated derivatives show promise in antibiotic applications, likely due to enhanced stability and target binding .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Carboxylic Acid Stretch : All analogs show a strong C=O band near 1740 cm⁻¹ .
  • Fluorine Effects: The 4-fluorobenzyloxy group introduces C-F stretching vibrations at ~1100–1250 cm⁻¹, absent in non-fluorinated analogs .
UV-Vis Spectroscopy:
  • Absorption Maxima : Methoxy derivatives exhibit λmax at 214–263 nm, while fluorinated analogs show bathochromic shifts (230–281 nm) due to extended conjugation .
Solubility:
  • Methoxy Analog : Higher aqueous solubility (logS = -1.2) due to reduced steric bulk.
  • Fluorinated Analog : Moderate solubility (logS = -2.8), balancing lipophilicity and polarity .

Biologische Aktivität

5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H9FO5
  • Molecular Weight : 264.2 g/mol
  • CAS Number : 1040348-99-9

The structure features a pyranone ring, which is integral to its biological activity. The presence of the fluorobenzyl ether enhances lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Table 1: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Viability (%)
5-[(4-fluorobenzyl)oxy]-4-oxo10066
Cisplatin10050

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways related to cell survival and death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyran Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are commonly used.
  • Carboxylic Acid Functionalization : The final product is obtained through controlled reaction conditions to ensure high purity.

The proposed mechanism of action includes binding to specific receptors or enzymes within cancer cells or bacteria, leading to altered cellular functions that promote cell death or inhibit growth.

Case Studies and Research Findings

A notable study investigated the effects of this compound on A549 lung cancer cells, revealing a dose-dependent reduction in cell viability compared to standard chemotherapeutic agents like cisplatin. The study indicated that structural modifications could enhance its efficacy while reducing toxicity to normal cells.

Another research effort focused on its antimicrobial properties, demonstrating effectiveness against resistant strains. The findings suggest that this compound could serve as a template for developing new antibiotics targeting resistant pathogens.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting with functionalization of the pyran core. For example, condensation of 4-fluorobenzyl alcohol with a pre-functionalized pyran-2-carboxylic acid derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can introduce the benzyloxy group. Cyclization and oxidation steps are critical; catalysts like palladium or copper (used in analogous heterocyclic syntheses ) may enhance efficiency. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are key for optimizing yield. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorobenzyl group at C5, carbonyl at C4).
  • HPLC-MS : Validates purity and molecular weight (expected [M+H]+^+ ~319.25 g/mol).
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally related pyran derivatives .
  • FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm1^{-1}, C-O-C at ~1250 cm1^{-1}) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by storing samples at 4°C, -20°C, and room temperature (25°C) under inert atmospheres. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Light sensitivity requires amber vials. Stability is indicated by <5% degradation over six months at -20°C, as seen in similar carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example:

  • In vitro enzymatic assays : Test inhibition of target enzymes (e.g., kinases) with IC50_{50} determinations.
  • Cell-based models : Compare activity across multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
  • Meta-analysis : Reconcile discrepancies by controlling variables like solvent (DMSO concentration ≤0.1%) and cell passage number. Reference structural analogs (e.g., pyridinyl-oxazole derivatives ) to contextualize structure-activity relationships.

Q. What computational strategies predict this compound’s interactions with biological targets or degradation pathways?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., COX-2 or EGFR). Validate with free-energy perturbation (FEP) calculations.
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation products under oxidative conditions.
  • MD Simulations : Simulate solvation effects in physiological buffers to assess bioavailability .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

  • Methodological Answer :

  • Proteomics : Perform SILAC (stable isotope labeling) to identify differentially expressed proteins post-treatment.
  • Metabolomics : Use LC-MS/MS to track metabolite changes linked to pathway inhibition (e.g., TCA cycle disruption).
  • CRISPR Screening : Identify genetic dependencies (e.g., knockout libraries) to pinpoint target pathways .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Bootstrap resampling (n=1000 iterations) ensures robustness for small datasets .

Q. How should researchers address low solubility in bioactivity assays?

  • Methodological Answer :

  • Co-solvents : Use ≤1% DMSO or PEG-400.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm via dynamic light scattering) to enhance aqueous dispersion.
  • Prodrug Design : Introduce ester moieties at the carboxylic acid group to improve permeability, followed by enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.